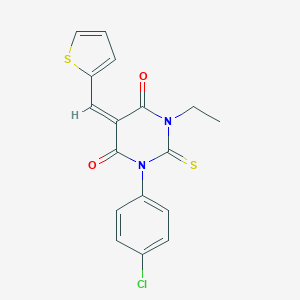![molecular formula C16H16BrNO B297367 N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neurobiology, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been studied for its role in regulating synaptic plasticity and memory formation. It has also been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Mecanismo De Acción
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide exerts its effects by inhibiting the activity of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in gene expression and cell proliferation. By inhibiting BRD4, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide can suppress the growth of cancer cells and modulate the immune response. Additionally, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to regulate the activity of other proteins, including p53 and NF-κB, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurobiology, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to enhance memory formation and synaptic plasticity. It has also been shown to modulate the immune response by regulating the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. It has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide. One potential direction is the development of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide-based therapies for cancer and other diseases. Another direction is the study of the molecular mechanisms underlying the effects of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide on gene expression and cell proliferation. Additionally, the role of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide in regulating immune function and inflammation warrants further investigation. Overall, the study of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has the potential to lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide involves the reaction between 4-bromo-2-isopropylacetanilide and benzoyl chloride in the presence of a base. The reaction yields N-[4-bromo-2-(propan-2-yl)phenyl]benzamide as a white crystalline solid with a melting point of 151-153°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Propiedades
Fórmula molecular |
C16H16BrNO |
|---|---|
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
N-(4-bromo-2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
MBJIOSMVBNZVGR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)

![3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B297295.png)
![2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297297.png)
![3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione](/img/structure/B297302.png)
![2-{2-bromo-4-[(E)-{2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297305.png)
![2-[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]propanoic acid](/img/structure/B297306.png)
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B297307.png)